molecular formula C18H15N5O6S B5164257 N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide

Cat. No. B5164257
M. Wt: 429.4 g/mol
InChI Key: FHTXCBHCRYYDMJ-UHFFFAOYSA-N
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Description

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a potential candidate for the treatment of various diseases.

Scientific Research Applications

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific enzyme, which is involved in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has also been investigated for its potential use as a tool compound in drug discovery and development.

Mechanism of Action

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide inhibits the activity of a specific enzyme called PARP-1, which is involved in DNA repair and cell death pathways. By inhibiting PARP-1, N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action makes N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide a potential candidate for the treatment of cancer, as cancer cells are more dependent on PARP-1 for survival than normal cells.
Biochemical and Physiological Effects
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit inflammation, and protect against neurodegeneration. N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP-1. However, its high potency can also be a limitation, as it may lead to off-target effects. N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide is also relatively expensive and may not be readily available in all labs.

Future Directions

There are several future directions for the study of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide. One area of research is the development of more potent and selective PARP-1 inhibitors based on the structure of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide. Another area of research is the investigation of the potential use of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide involves several steps, starting with the reaction of 4-aminophenylsulfonamide with 3-methoxy-2-pyrazinecarboxylic acid. The resulting compound is then reacted with 3-nitrobenzoyl chloride, followed by purification through column chromatography. The final product is obtained as a yellow solid with a high degree of purity.

properties

IUPAC Name

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S/c1-29-18-16(19-9-10-20-18)22-30(27,28)15-7-5-13(6-8-15)21-17(24)12-3-2-4-14(11-12)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTXCBHCRYYDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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